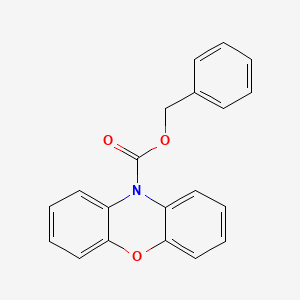

benzyl 10H-phenoxazine-10-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 10H-phenoxazine-10-carboxylate is a chemical compound with the molecular formula C20H15NO3 . It has an average mass of 317.338 Da and a monoisotopic mass of 317.105194 Da .

Synthesis Analysis

The synthesis of benzyl 10H-phenoxazine-10-carboxylate involves several steps. The yield of the reaction can vary depending on the conditions. For example, one method involves using sodium hydride in tetrahydrofuran at 110°C for 6 hours . Another method involves a multi-step reaction with triethylamine in 1,2-dichloro-ethane for 4.5 hours at 0-20°C under an inert atmosphere .Molecular Structure Analysis

The InChI code for benzyl 10H-phenoxazine-10-carboxylate is 1S/C20H15NO3/c22-20(23-14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2 .Physical And Chemical Properties Analysis

Benzyl 10H-phenoxazine-10-carboxylate is a solid substance . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Chemical Synthesis and Reactions :

- Phenoxazine derivatives, including benzyl 10H-phenoxazine-10-carboxylate, undergo metalation reactions, contributing to the development of carboxylic acids (Gilman & Moore, 1958).

- Carboxyl-containing phenoxazines can be synthesized through the condensation of quinone with amino acids, leading to various phenoxazine derivatives with diverse oxidation reactions and fluorescence properties (Ivakhnenko et al., 2019).

Biological Applications :

- N-Benzoylated phenoxazines, including analogues of benzyl 10H-phenoxazine-10-carboxylate, show potent antiproliferative activity and inhibition of tubulin polymerization, making them potential candidates for cancer treatment (Prinz et al., 2011).

Photophysical Properties :

- Certain phenoxazine derivatives exhibit thermally activated delayed fluorescence, useful in organic light-emitting diode applications (Duan et al., 2016).

- Phenoxazine-based dyes, which can be derived from benzyl 10H-phenoxazine-10-carboxylate, are used in dye-sensitized solar cells due to their efficient electron transfer properties (Tan et al., 2013).

Spectroscopy and Sensor Applications :

- Benzo[a]phenoxazine derivatives function as pH probes with near-infrared pH sensing capabilities (Liu et al., 2013).

- Phenoxazine-based fluorescent chemosensors are effective for detecting ions like Cd2+ and CN− in biological environments (Ravichandiran et al., 2020).

Safety And Hazards

The compound is classified as an irritant . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding prolonged exposure, not breathing the vapor, and using caution when handling .

特性

IUPAC Name |

benzyl phenoxazine-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-20(23-14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVCOYMLGBNCDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 10H-phenoxazine-10-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

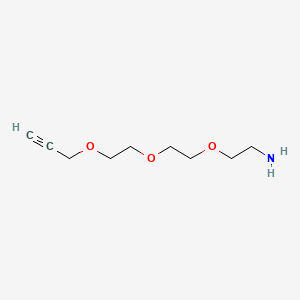

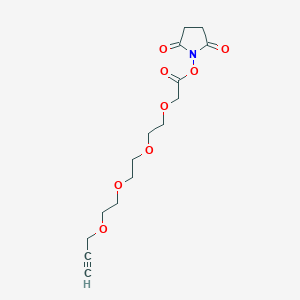

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)